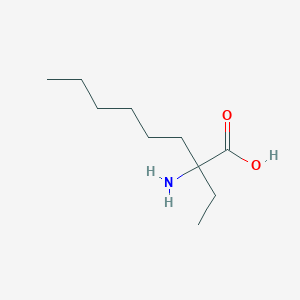

2-Amino-2-ethyloctanoic acid

Descripción general

Descripción

2-Amino-2-ethyloctanoic acid is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol It is a derivative of octanoic acid, featuring an amino group and an ethyl group attached to the second carbon atom of the octanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino and alkyl groups undergo oxidation under specific conditions:

Oxidation pathways depend on reaction partners. For example, atmospheric OH radicals abstract hydrogen from −CH₂− or −NH₂ groups, forming intermediates like 2-amino-2-methylpropanal or imines .

Reduction Reactions

The carboxylic acid and amino groups participate in reduction:

Reductive amination is also feasible, enabling the synthesis of secondary or tertiary amines.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

The amino group's basicity (pKa ~10) facilitates proton transfer, enhancing nucleophilicity in Sₙ2 reactions .

Decarboxylation and Thermal Decomposition

Under thermal stress, decarboxylation occurs:

Decarboxylation rates increase in the presence of electron-withdrawing groups (e.g., carbonyls) .

Environmental Degradation

In atmospheric conditions, OH radicals drive degradation:

Quantum chemistry calculations (M06-2X/aug-cc-pVTZ) support a multi-step mechanism involving peroxy radical intermediates .

Biochemical Interactions

While not a natural amino acid, it participates in transamination:

| Reaction | Enzymes/Co-factors | Products | Notes | Sources |

|---|---|---|---|---|

| Transamination | Pyridoxal phosphate (PLP) | α-Keto acid derivatives | Mimics natural amino acid metabolism. |

Toxicological studies in rats show dose-dependent hepatotoxicity (NOAEL = 250 mg/kg/day).

Aplicaciones Científicas De Investigación

Chemistry

AEOA serves as a valuable building block in organic synthesis. It is utilized in the production of complex organic molecules and as a reagent in various chemical reactions. The compound's reactivity is attributed to its amino and carboxyl functional groups, which enable it to participate in:

- Oxidation : The amino group can be oxidized to form oxo derivatives.

- Reduction : The carboxyl group can be reduced to yield alcohol derivatives.

- Substitution : AEOA can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives .

Biology

In biological research, AEOA is studied for its role in metabolic pathways. It acts as a precursor for the synthesis of biologically active molecules, including peptides and proteins. Its structural properties allow it to interact with cellular membranes and proteins, influencing metabolic processes .

Medicine

Ongoing research is investigating AEOA's potential therapeutic applications. It is being explored as a drug precursor for developing pharmaceuticals aimed at treating metabolic disorders. Its unique properties may also allow it to serve as an intermediate in synthesizing novel drugs .

Chemical Manufacturing

AEOA is utilized in the production of specialty chemicals and intermediates in various industrial processes. Its applications include:

- Production of Metal Salts and Esters : AEOA can be transformed into various salts and esters that find utility in different industrial contexts.

- Synthesis of Polymers : The compound's reactivity allows it to be incorporated into polymer chains, enhancing material properties .

Specialty Chemicals

The compound plays a role in producing synthetic lubricants, plasticizers for films, stabilizers for PVC, and oil additives. These applications leverage AEOA's chemical properties to improve product performance .

Drug Development

Research has highlighted AEOA's potential as a precursor for drug synthesis aimed at treating metabolic disorders. For instance, studies have focused on its integration into drug formulations that target specific metabolic pathways, demonstrating promising results in preclinical trials.

Industrial Utilization

A case study on the use of AEOA in synthesizing specialty chemicals showed its efficacy in producing high-purity products under optimized reaction conditions. The study reported significant improvements in yield and selectivity when using AEOA as a starting material compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active derivatives. Additionally, its structural properties enable it to interact with cellular membranes and proteins, influencing various cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-methylhexanoic acid

- 2-Amino-2-ethylhexanoic acid

- 2-Amino-2-methylheptanoic acid

Comparison

Compared to similar compounds, 2-Amino-2-ethyloctanoic acid is unique due to its longer carbon chain and the presence of both an amino group and an ethyl group at the second carbon position. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its longer carbon chain also influences its solubility and reactivity, distinguishing it from shorter-chain analogs .

Actividad Biológica

2-Amino-2-ethyloctanoic acid, also known as 2-AOA, is a chiral amino acid derivative that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and biochemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethyl group attached to the alpha carbon of the amino acid structure. Its molecular formula is , and it exhibits unique chiral properties that influence its biological interactions.

Synthetic Routes

The synthesis of 2-AOA typically involves asymmetric hydrogenation of alpha-keto acids using chiral catalysts such as rhodium or ruthenium. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, with solvents like ethanol or methanol being utilized.

Industrial Production

In industrial settings, 2-AOA can be produced through fermentation processes using genetically engineered microorganisms. These organisms are designed to metabolize substrates into the desired amino acid, followed by downstream processing to purify the compound.

The biological activity of 2-AOA is primarily attributed to its role as a building block in protein synthesis and its interaction with various molecular targets. It can modulate enzyme activity, influencing biochemical pathways critical for cellular function. The compound's chiral nature allows it to fit into enzyme active sites with high specificity, which may enhance or inhibit enzyme functions depending on the context.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that C-terminal modification of antimicrobial peptides with 2-AOA significantly improved their antibacterial activity. The modified peptides exhibited minimal inhibitory concentrations (MIC) that were markedly lower than those of unmodified peptides, indicating enhanced efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .Bacterial Strain MIC (μg/ml) Escherichia coli 25 Bacillus subtilis 50 Salmonella typhimurium 100 Pseudomonas aeruginosa 200 Staphylococcus aureus 400 -

Neurological Applications :

Research has indicated potential therapeutic applications for 2-AOA in treating neurological disorders due to its structural similarity to neurotransmitters. Its ability to modulate neurotransmitter systems suggests it could be explored further for drug development targeting conditions like epilepsy and other neurological disorders . -

Protein Modification :

Another study highlighted the use of 2-AOA in terminal modifications of peptides to enhance hydrophobicity and overall activity. The incorporation of this amino acid improved the stability and functionality of several peptide constructs, making them more effective in biological applications .

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (S)-2-Amino-2-ethyloctanoic acid | Enantiomer | Different biological properties |

| 2-Amino-2-methylhexanoic acid | Structural analog | Similar applications but different reactivity |

| 2-Amino-4-ethylhexanoic acid | Fatty acid derivative | Potentially similar but distinct applications |

Propiedades

IUPAC Name |

2-amino-2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921495 | |

| Record name | 2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114781-07-6 | |

| Record name | 2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.